An In-depth Technical Guide to Lithospermic Acid B: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Lithospermic Acid B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithospermic acid B, also known as salvianolic acid B, is a prominent water-soluble phenolic acid predominantly isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Labiatae), a plant widely used in traditional Chinese medicine.[1] This compound is a dimer of rosmarinic acid and is characterized by a conjugate of rosmarinic and caffeic acid with a dihydrobenzofuran nucleus.[1] Extensive research has highlighted its significant therapeutic potential, stemming from its potent antioxidant, anti-inflammatory, and various other pharmacological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, isolation and analytical protocols, and the key biological activities of Lithospermic acid B, tailored for professionals in research and drug development.
Chemical Structure and Properties
Lithospermic acid B is a complex polyphenolic compound with the chemical formula C₃₆H₃₀O₁₆. Its structure is characterized by a central dihydrobenzofuran ring system linked to caffeic acid and danshensu moieties.
Physicochemical Properties of Lithospermic Acid B
| Property | Value | Reference(s) |
| Chemical Formula | C₃₆H₃₀O₁₆ | [2] |
| Average Molecular Weight | 718.62 g/mol | [2] |
| Monoisotopic Molecular Weight | 718.153384886 g/mol | [2] |
| IUPAC Name | 2-(4-{3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-en-1-yl}-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyloxy)-3-(3,4-dihydroxyphenyl)propanoic acid | [2] |
| Melting Point | 98-110 °C | |
| Boiling Point (Predicted) | 1020.3 ± 65.0 °C | |
| Solubility | Water: ≥ 5 mg/mL, DMSO: 110 mg/mL (204.29 mM) | [3] |
| SMILES | OC(=O)C(CC1=CC=C(O)C(O)=C1)OC(=O)C=CC1=CC=C(O)C2=C1C(C(O2)C1=CC=C(O)C(O)=C1)C(=O)OC(CC1=CC=C(O)C(O)=C1)C(O)=O | [3] |
| InChI | InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48) | [4] |
Chemical Structure Visualization
Caption: 2D Chemical Structure of Lithospermic Acid B.
Spectroscopic Data
The structural elucidation of Lithospermic acid B has been achieved through various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
A study on the degradation of lithospermic acid provided assignments for key protons in its ¹H NMR spectrum.[5] Another study focused on the inhibitory effect on HIV-1 nucleocapsid protein also detailed some ¹H and ¹³C NMR assignments.[6] The dihydrobenzofuran moiety is characterized by methine protons at approximately δH 5.63 (d, J = 5.5 Hz, H-7′′) and δH 4.05 (d, J = 5.4 Hz, H-8′′).[6] The corresponding carbons appear at δC 88.8 (C-7'') and 58.4 (C-8'').[6] The ¹³C NMR spectrum shows 27 distinct carbon signals, including three carbonyl carbons from an esterified carboxylic acid (δc 170.4, C-9) and two free carboxylic acids (δc 179.3, C-9′ and δc 180.5, C-9′′).[6]
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a key technique for the analysis of Lithospermic acid B. In negative ion mode, the precursor ion [M-H]⁻ is typically observed. A common fragmentation pattern involves the neutral loss of CO₂ (44 Da) from the carboxyl groups, followed by the loss of a danshensu moiety (198 Da).[5]
Experimental Protocols
Isolation and Purification of Lithospermic Acid B from Salvia miltiorrhiza
A common and effective method for isolating Lithospermic acid B involves aqueous two-phase extraction followed by preparative high-performance liquid chromatography (HPLC).
Protocol Outline:
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Extraction: The dried and crushed roots of Salvia miltiorrhiza are extracted with a 70% methanol aqueous solution.
-
Aqueous Two-Phase System (ATPS): An n-butyl alcohol/KH₂PO₄ system is employed for the initial separation. Optimal conditions have been reported as 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH₂PO₄, which can yield a high recovery rate.
-
Preparative HPLC: The enriched extract from the ATPS is further purified using preparative HPLC to obtain high-purity Lithospermic acid B.
Quantitative Analysis by ¹H NMR and HPLC-MS
A validated method for the simultaneous quantification of Lithospermic acid B and its metabolites in biological samples has been developed using LC-MS/MS.[7] Additionally, quantitative ¹H NMR (qNMR) has been established as a rapid and accurate method for its quantification in plant extracts.[8]
¹H NMR Protocol Outline: [5]
-
Spectrometer: Bruker Avance III (500.13 MHz) or equivalent.
-
Solvent: 90% H₂O + 10% D₂O.
-
Pulse Program: noesypr1d for water suppression.
-
Acquisition Parameters: 32 scans, 32k data points, 90° pulse width of ~14.62 µs, acquisition time of ~2.04 s, and a spectral width of ~8013 Hz.
Xanthine Oxidase Inhibition Assay
The inhibitory effect of Lithospermic acid B on xanthine oxidase can be determined by monitoring the formation of uric acid from xanthine.
Protocol Outline: [9]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (Lithospermic acid B) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding xanthine oxidase solution.
-
Absorbance Measurement: Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.
-
IC₅₀ Calculation: The concentration of Lithospermic acid B that inhibits 50% of the xanthine oxidase activity (IC₅₀) is calculated from the dose-response curve.
Biological Activities and Signaling Pathways
Lithospermic acid B exhibits a wide range of biological activities, making it a compound of great interest for drug development.
Quantitative Biological Activity of Lithospermic Acid B
| Biological Activity | Assay/Target | IC₅₀ / Bioactivity | Reference(s) |
| Aldose Reductase Inhibition | Rat Lens Aldose Reductase | 0.04 µM | |
| Xanthine Oxidase Inhibition | Uric Acid Formation | 5.2 µg/mL | [9][10] |
| Superoxide Radical Scavenging | 1.08 µg/mL | [9][10] | |
| Anti-HIV Activity | HIV-1 Nucleocapsid Protein (NC) Destabilization | 42 ± 8 µM | [11] |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokine production | Dose-dependent reduction in IL-6, IL-1β, and TNF-α | [12] |
Signaling Pathways Modulated by Lithospermic Acid B
Lithospermic acid B exerts its effects by modulating several key signaling pathways.
Caption: Lithospermic Acid B activates the Nrf2 antioxidant pathway.
Lithospermic acid B has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. It promotes the phosphorylation of AMPKα, which in turn facilitates the nuclear translocation of Nrf2.[13][14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). This mechanism is central to its protective effects against oxidative stress.[13][14]
Caption: Lithospermic Acid B inhibits the NF-κB inflammatory pathway.
The anti-inflammatory effects of Lithospermic acid B are partly mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. It has been shown to inhibit the activity and expression of Heat Shock Protein 90 (HSP90).[12] This action prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus. This ultimately suppresses the transcription of pro-inflammatory genes.[10]
Caption: Lithospermic Acid B modulates the Piezo1 signaling pathway.
Recent studies have identified the mechanosensitive ion channel Piezo1 as a target of Lithospermic acid B.[15][16] In the context of myocardial ischemia-reperfusion injury, Lithospermic acid B has been found to inhibit mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway.[15][17] By inhibiting Piezo1 activation, it can alleviate cellular injury caused by excessive calcium influx and subsequent signaling cascades.[16]
Conclusion
Lithospermic acid B is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways such as Nrf2, NF-κB, and Piezo1, make it a compelling candidate for the development of novel therapeutics for a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable molecule.
References
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- 3. lithospermic acid | 28831-65-4 | MOLNOVA [molnova.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
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- 7. Liquid chromatography-tandem mass spectrometry for the determination of lithospermic acid B in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Determination and Validation of Four Phenolic Acids ...: Ingenta Connect [ingentaconnect.com]
- 9. Lithospermic acid as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lithospermic acid alleviates myocardial ischemia/reperfusion injury by inhibiting mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lithospermic acid improves liver fibrosis through Piezo1-mediated oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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